molecular formula C16H26ClNO3 B4405383 4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride

4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride

Cat. No.: B4405383
M. Wt: 315.83 g/mol
InChI Key: SRFKHOZVOKHROF-UHFFFAOYSA-N
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Description

4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride is a chemical compound with a complex structure, featuring a morpholine ring substituted with a propyl chain linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride typically involves the reaction of morpholine with a suitable propyl halide, followed by the introduction of the phenoxy group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-: Similar structure but with a butoxy group instead of an isopropoxy group.

    3-(4-Morpholino)propyl isothiocyanate: Contains a morpholine ring with a propyl chain but different functional groups.

Uniqueness

4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[3-(4-propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-14(2)20-16-6-4-15(5-7-16)19-11-3-8-17-9-12-18-13-10-17;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFKHOZVOKHROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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